molecular formula C18H34O3 B3429387 (9E)-12-hydroxyoctadec-9-enoic acid CAS No. 7431-95-0

(9E)-12-hydroxyoctadec-9-enoic acid

Cat. No.: B3429387
CAS No.: 7431-95-0
M. Wt: 298.5 g/mol
InChI Key: WBHHMMIMDMUBKC-FMIVXFBMSA-N
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Description

(9E)-12-hydroxyoctadec-9-enoic acid is a fatty acid derivative characterized by the presence of a hydroxyl group at the 12th carbon and a double bond at the 9th carbon in the trans configuration. This compound is part of the broader class of hydroxy fatty acids, which are known for their diverse biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9E)-12-hydroxyoctadec-9-enoic acid typically involves the hydroxylation of octadec-9-enoic acid. One common method is the epoxidation of the double bond followed by ring-opening with a hydroxylating agent. The reaction conditions often include the use of peracids for epoxidation and subsequent treatment with a base or acid to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of microbial enzymes to catalyze the hydroxylation process. These methods are favored for their specificity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

(9E)-12-hydroxyoctadec-9-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to yield a saturated hydroxy fatty acid.

    Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Esterification can be achieved using acid chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: Produces 12-oxo-octadec-9-enoic acid or 12-carboxy-octadec-9-enoic acid.

    Reduction: Yields 12-hydroxyoctadecanoic acid.

    Substitution: Forms various esters and ethers depending on the substituents used.

Scientific Research Applications

(9E)-12-hydroxyoctadec-9-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex molecules and polymers.

    Biology: Studied for its role in cellular signaling and membrane structure.

    Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of biodegradable plastics and surfactants.

Mechanism of Action

The biological effects of (9E)-12-hydroxyoctadec-9-enoic acid are mediated through its interaction with cellular membranes and signaling pathways. The hydroxyl group allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can modulate the activity of enzymes involved in lipid metabolism and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Oleic Acid: A monounsaturated fatty acid with a similar structure but lacking the hydroxyl group.

    Linoleic Acid: A polyunsaturated fatty acid with two double bonds but no hydroxyl group.

    Ricinoleic Acid: A hydroxy fatty acid with a hydroxyl group at the 12th carbon but in the cis configuration.

Uniqueness

(9E)-12-hydroxyoctadec-9-enoic acid is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity compared to other fatty acids.

Properties

IUPAC Name

(E)-12-hydroxyoctadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHHMMIMDMUBKC-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C/C=C/CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals, Liquid
Record name Fatty acids, castor-oil
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

61789-44-4, 7431-95-0
Record name Fatty acids, castor-oil
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Record name NSC179694
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179694
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fatty acids, castor-oil
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9E)-12-hydroxyoctadec-9-enoic acid
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(9E)-12-hydroxyoctadec-9-enoic acid
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